molecular formula C21H22FN5O3S B2766263 N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893920-86-0

N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2766263
M. Wt: 443.5
InChI Key: GDYVDBXGPVOKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a derivative of the pyrrolo[2,3-d]pyrimidine class . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that have shown significant therapeutic potential .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a combination of pyrimidine and pyridine rings. The nitrogen atoms are located at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Radioligand Development for Imaging Applications

Radioligands, such as those derived from pyrazolopyrimidines, are crucial for imaging the translocator protein (18 kDa) using positron emission tomography (PET). The synthesis process involves complex chemical reactions, including nucleophilic substitutions and purification steps, to obtain high radiochemical purity and specific activity. These radioligands enable in vivo visualization of neuroinflammation and have potential applications in diagnosing and researching neurological disorders (Dollé et al., 2008).

Synthesis of Novel Heterocyclic Compounds

The compound's structure lends itself to the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidines. These reactions often proceed under specific conditions, such as microwave irradiation, to yield derivatives with potential antitumor, antimicrobial, and other pharmacological activities. The versatility in the chemical structure allows for the creation of compounds with diverse biological properties, which can be further explored for drug development (Davoodnia et al., 2009).

Antitumor and Antimicrobial Activities

Compounds synthesized from N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide have shown promise in preclinical evaluations for antitumor and antimicrobial activities. These activities highlight the potential therapeutic applications of such compounds, warranting further investigation into their mechanisms of action and efficacy in disease models (Fahim et al., 2019).

properties

IUPAC Name

N-cyclopentyl-2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3S/c1-26-18-16(20(29)27(2)21(26)30)19(31-11-15(28)23-14-8-3-4-9-14)25-17(24-18)12-6-5-7-13(22)10-12/h5-7,10,14H,3-4,8-9,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYVDBXGPVOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)NC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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